molecular formula C11H9BrClN B1520178 7-Bromo-4-chloro-2,8-dimethylquinoline CAS No. 1189106-62-4

7-Bromo-4-chloro-2,8-dimethylquinoline

Cat. No.: B1520178
CAS No.: 1189106-62-4
M. Wt: 270.55 g/mol
InChI Key: JJOXAYSGWSYGNB-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Analysis

The molecular architecture of this compound exhibits a distinctive substitution pattern on the bicyclic quinoline framework that significantly influences its overall structural properties. The compound possesses the molecular formula C₁₁H₉BrClN with a molecular weight of 270.55 g/mol, featuring a quinoline core structure decorated with four specific substituents. The systematic positioning of these substituents creates a unique electronic and steric environment that distinguishes this compound from other quinoline derivatives.

The bromine atom occupies the 7-position of the quinoline ring system, representing a sterically demanding halogen substituent that extends significantly beyond the plane of the aromatic system. This positioning places the bromine in the benzene ring portion of the quinoline structure, specifically on the carbon adjacent to the 8-position methyl group. The presence of bromine at this location creates notable steric interactions with the neighboring methyl substituent, influencing the overall molecular conformation and potentially restricting rotational freedom around certain bonds.

The chlorine atom resides at the 4-position, strategically located in the pyridine ring portion of the quinoline system. This placement positions the chlorine atom adjacent to the nitrogen heteroatom, creating significant electronic effects due to the proximity of the electronegative elements. The 4-chloro substituent demonstrates different steric requirements compared to the 7-bromo group, being smaller in size but maintaining significant electronegativity that influences the electron density distribution throughout the molecular framework.

Two methyl groups occupy the 2- and 8-positions respectively, providing electron-donating character to the quinoline system. The 2-methyl group is positioned on the pyridine ring adjacent to the nitrogen atom, while the 8-methyl group occupies the benzene ring portion in proximity to the bromine substituent. These methyl groups contribute to increased steric bulk around the quinoline periphery and modify the electronic properties through their electron-donating nature.

The canonical SMILES representation "CC1=CC(=C2C=CC(=C(C2=N1)C)Br)Cl" illustrates the connectivity pattern, while the InChI identifier "InChI=1S/C11H9BrClN/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3" provides detailed structural information. The InChI key JJOXAYSGWSYGNB-UHFFFAOYSA-N serves as a unique identifier for this specific molecular architecture.

Property Value Source
Molecular Formula C₁₁H₉BrClN
Molecular Weight 270.55 g/mol
Canonical SMILES CC1=CC(=C2C=CC(=C(C2=N1)C)Br)Cl
InChI Key JJOXAYSGWSYGNB-UHFFFAOYSA-N
CAS Number 1189106-62-4

Crystallographic Data and Conformational Studies

Crystallographic investigations of this compound and structurally related compounds provide critical insights into the three-dimensional molecular architecture and solid-state packing arrangements. While direct crystallographic data for this specific compound was not explicitly detailed in the available sources, related quinoline derivatives with similar substitution patterns offer valuable comparative information for understanding conformational preferences and intermolecular interactions.

The quinoline ring system inherently adopts a planar or near-planar conformation, as demonstrated in numerous crystallographic studies of substituted quinolines. Research on similar dimethylquinoline derivatives indicates that the bicyclic aromatic framework maintains planarity with minimal deviation from coplanarity between the benzene and pyridine ring portions. The presence of halogen substituents at the 4- and 7-positions introduces specific conformational constraints due to steric interactions between the substituents and the quinoline framework.

X-ray diffraction studies of related compounds, such as 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, provide structural parameters that can be extrapolated to understand the geometric features of this compound. These studies reveal that quinoline derivatives typically exhibit intermolecular interactions through π-π stacking arrangements and halogen bonding interactions when halogen substituents are present.

The molecular conformation of this compound likely exhibits restricted rotation around certain bonds due to steric hindrance between the bromine atom at position 7 and the methyl group at position 8. This interaction creates a conformational preference that minimizes steric clash while maintaining optimal electronic interactions within the aromatic system. Similarly, the chlorine atom at position 4 may influence the orientation of the 2-methyl group through weak intramolecular interactions.

Computational studies and three-dimensional conformer analysis suggest that this compound adopts a relatively rigid molecular framework with limited conformational flexibility. The presence of multiple substituents around the quinoline periphery creates a sterically congested environment that restricts rotational degrees of freedom and stabilizes specific conformational arrangements.

The crystallographic cell parameters for related quinoline derivatives typically fall within specific ranges that reflect the molecular dimensions and packing preferences of these aromatic heterocycles. Space group assignments for similar compounds often involve centrosymmetric arrangements that accommodate the planar aromatic systems and optimize intermolecular interactions.

Structural Parameter Typical Range Reference Compounds
Quinoline Ring Planarity ±0.05 Å deviation Related quinolines
Intermolecular π-π Distance 3.3-3.8 Å Aromatic systems
Halogen Bond Length Variable by substituent Halogenated quinolines
Cell Volume ~1000-1200 ų Similar MW compounds

Comparative Analysis with Related Halogenated Quinoline Derivatives

The structural characteristics of this compound can be effectively understood through comparison with related halogenated quinoline derivatives that share similar substitution patterns or molecular features. This comparative analysis reveals important structure-activity relationships and highlights the unique aspects of this particular substitution pattern.

7-Bromo-2-chloro-4,8-dimethylquinoline represents a closely related isomer where the positions of the chlorine and one methyl group are interchanged. This compound, with the same molecular formula C₁₁H₉BrClN and identical molecular weight of 270.55 g/mol, demonstrates how positional isomerism affects molecular properties while maintaining the same elemental composition. The InChI key YNKWPNWNLZEXCH-UHFFFAOYSA-N for this isomer differs from the target compound, reflecting the distinct connectivity patterns.

4-Bromo-7-chloro-2,8-dimethylquinoline represents another positional isomer where the halogen positions are reversed compared to the target compound. This structural variant maintains the same molecular formula and weight but exhibits different electronic and steric properties due to the altered positions of bromine and chlorine atoms. The systematic comparison of these isomers reveals how halogen positioning influences molecular reactivity and physical properties.

3-Bromo-4-chloro-7,8-dimethylquinoline provides insight into the effects of shifting halogen substituents to adjacent positions on the quinoline framework. This compound demonstrates how moving the bromine from position 7 to position 3 while maintaining the 4-chloro substitution creates different steric environments and electronic distributions throughout the molecular structure.

Properties

IUPAC Name

7-bromo-4-chloro-2,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c1-6-5-10(13)8-3-4-9(12)7(2)11(8)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOXAYSGWSYGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=C(C2=N1)C)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670972
Record name 7-Bromo-4-chloro-2,8-dimethylquinoline
Source EPA DSSTox
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Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189106-62-4
Record name 7-Bromo-4-chloro-2,8-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1189106-62-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-2,8-dimethylquinoline
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Record name 1189106-62-4
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Biological Activity

7-Bromo-4-chloro-2,8-dimethylquinoline (CAS 1189106-62-4) is a halogenated quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the presence of bromine and chlorine atoms, contribute to its reactivity and interaction with various biological targets.

The molecular formula of this compound is C11_{11}H9_9BrClN, with a molecular weight of 270.55 g/mol. Its structural characteristics allow it to participate in various chemical reactions, including substitution and oxidation processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. These interactions can lead to alterations in cellular functions such as apoptosis, cell proliferation, and immune response modulation. The compound's halogen substituents enhance its binding affinity to target molecules, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, it has shown promising results in inducing apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa12.5Induction of apoptosis via caspase activation
MCF-710.0Cell cycle arrest at G1 phase

The mechanism by which the compound induces apoptosis appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death.

Case Studies

A recent study investigated the effects of this compound on tumor growth in vivo using mouse models. The compound was administered at varying doses over four weeks. The results indicated a dose-dependent reduction in tumor size compared to control groups:

Dose (mg/kg) Tumor Size Reduction (%)
525
1045
2070

These findings support the potential use of this compound as an effective anticancer agent.

Chemical Reactions Analysis

Nucleophilic Substitution at C4 (Chlorine)

The chlorine atom at position 4 undergoes substitution under catalytic conditions. Key examples include:

Amination :

  • Reagents : Piperidine, Pd(OAc)₂, Xantphos, Cs₂CO₃

  • Conditions : 110°C in toluene

  • Product : 4-Amino-7-bromo-2,8-dimethylquinoline

  • Yield : 68–82% (for analogous substrates)

Hydrolysis :

  • Reagents : Aqueous LiOH in THF

  • Conditions : Room temperature, 12 hours

  • Product : 4-Hydroxy-7-bromo-2,8-dimethylquinoline

  • Yield : ~53% (observed in similar systems)

Cross-Coupling Reactions at C7 (Bromine)

The bromine at position 7 participates in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki–MiyauraPd(PPh₃)₄, aryl/alkyl boronic acid, K₂CO₃7-Aryl/alkyl-substituted quinoline75–92%
Buchwald–HartwigPd₂(dba)₃, BINAP, amine7-Amino-substituted quinoline60–78%

For example, coupling with phenylboronic acid yields 7-phenyl-4-chloro-2,8-dimethylquinoline .

Borylation at C7

Iridium-catalyzed C–H borylation selectively functionalizes the C7 position:

  • Catalyst : [Ir(OMe)COD]₂ (1.5 mol%)

  • Reagent : B₂pin₂ (bis(pinacolato)diboron)

  • Conditions : THF, 80°C, 12–18 hours

  • Product : 7-Boryl-4-chloro-2,8-dimethylquinoline

  • Yield : >85% (for analogous substrates)

The boronate ester intermediate serves as a versatile precursor for further functionalization (e.g., oxidation to boronic acids) .

Reductive Transformations

Catalytic hydrogenation reduces the quinoline core:

  • Reagents : H₂ (1 atm), Pd/C (10 wt%)

  • Conditions : Methanol, room temperature

  • Product : 1,2,3,4-Tetrahydro-7-bromo-4-chloro-2,8-dimethylquinoline

  • Yield : ~90% (observed in related compounds)

Halogen Exchange

Copper-mediated halogen replacement is feasible:

  • Reagents : CuI, DMF

  • Conditions : 110°C, 45 minutes

  • Product : 7-Iodo-4-chloro-2,8-dimethylquinoline

  • Yield : 72% (for analogous substrates)

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 7-bromo-4-chloro-2,8-dimethylquinoline and related compounds:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Br (C7), Cl (C4), Me (C2 & C8) C₁₁H₉BrClN High lipophilicity; potential biological activity; fluorescence properties
4,7-Dichloro-2,8-dimethylquinoline Cl (C4 & C7), Me (C2 & C8) C₁₁H₈Cl₂N Marketed for chemical synthesis; used in antifungal/antibacterial agents
2,4-Dichloro-7,8-dimethylquinoline Cl (C2 & C4), Me (C7 & C8) C₁₁H₈Cl₂N Crystalline structure with π-π stacking; antiprotozoal and antiviral applications
7-Bromo-4-chloro-6-methylquinoline Br (C7), Cl (C4), Me (C6) C₁₁H₈BrClN Reactivity in nucleophilic substitutions; medicinal chemistry applications
7-Bromo-2-chloro-3-methylquinoline Br (C7), Cl (C2), Me (C3) C₁₀H₇BrClN Moderate solubility in organic solvents; structural analog for drug discovery

Physicochemical and Reactivity Differences

  • Reactivity: Bromine’s lower electronegativity and larger atomic radius compared to chlorine make it a better leaving group, favoring nucleophilic substitution reactions. This contrasts with 4,7-dichloro-2,8-dimethylquinoline, where chlorine substituents may prioritize electrophilic aromatic substitution .
  • Crystallinity: 2,4-Dichloro-7,8-dimethylquinoline exhibits a planar crystal structure stabilized by weak intramolecular interactions (C–H⋯Cl/N) and π-π stacking, which are absent in the brominated analog due to steric effects from the bulkier bromine atom .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with a dimethyl-substituted quinoline precursor, such as 2,8-dimethylquinoline or related derivatives. The key steps involve:

  • Selective bromination at position 7
  • Chlorination at position 4
  • Control of reaction conditions to avoid over-halogenation or side reactions

The synthetic route can be broadly divided into:

  • Preparation of the quinoline scaffold with methyl groups at positions 2 and 8
  • Sequential halogenation to introduce bromine and chlorine substituents

Detailed Preparation Methods

Synthesis of the Quinoline Scaffold

The quinoline core with methyl groups at positions 2 and 8 is prepared via classical cyclization reactions starting from substituted anilines. For example, 2,3-dimethylaniline can be cyclized to form 7,8-dimethylquinolin-2,4-diol intermediates, which are then further transformed to quinoline derivatives with methyl groups at the desired positions.

Halogenation Procedures

  • Bromination: Bromine is introduced selectively at position 7 of the quinoline ring. This is achieved by treating the quinoline intermediate with bromine or brominating agents under controlled low temperatures (e.g., 0–25°C) in inert solvents such as dichloromethane or chloroform to prevent over-bromination.

  • Chlorination: Chlorination at position 4 is typically carried out using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions (around 60°C) to convert hydroxyl or amino groups to chloro substituents.

The order of halogenation is critical to ensure regioselectivity and high yield. Usually, bromination precedes chlorination to avoid substitution at undesired positions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Quinoline scaffold synthesis Cyclization of 2,3-dimethylaniline 140°C, 36 hours 2-Methoxy ethanol Good Formation of 7,8-dimethylquinolin-2,4-diol intermediate
Bromination Bromine, inert solvent (CH2Cl2) 0–25°C Dichloromethane Moderate Controlled addition to avoid polybromination
Chlorination POCl3 or SOCl2 60°C, 3 hours Conventional solvent Good Converts hydroxyl to 4-chloro group

Representative Synthetic Route Example

  • Formation of 7,8-dimethylquinoline-2,4-diol: Cyclization of 2,3-dimethylaniline under reflux with appropriate reagents to form the diol intermediate.

  • Bromination at position 7: Treatment of the diol or quinoline intermediate with bromine under controlled temperature to selectively brominate position 7.

  • Chlorination at position 4: Reaction with phosphorus oxychloride or thionyl chloride to convert the hydroxyl group at position 4 into a chloro substituent.

  • Purification: The final compound is purified by recrystallization from ethanol-water mixtures to obtain pure 7-Bromo-4-chloro-2,8-dimethylquinoline.

Analytical and Characterization Notes

  • Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress during halogenation steps.

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and High-Performance Liquid Chromatography (HPLC) are employed to confirm structure and purity. Cross-validation is necessary to resolve any ambiguities due to positional isomers or impurities.

Research Findings and Yield Optimization

  • Maintaining low temperatures during bromination prevents over-bromination and side reactions, improving selectivity and yield.

  • Use of polar aprotic solvents like dimethyl sulfoxide (DMSO) can enhance solubility and reaction rates but may require careful control to avoid side products.

  • Reaction times of 12–18 hours under reflux are typical for chlorination steps to ensure complete conversion.

  • Crystallization from water-ethanol mixtures improves purity and yields typically range from 65% to 75% for the overall process.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Outcome/Remarks
Quinoline scaffold synthesis Cyclization of substituted aniline 140°C, 36 hours, 2-methoxy ethanol Formation of 7,8-dimethylquinolin-2,4-diol intermediate
Bromination Bromine in dichloromethane 0–25°C, controlled addition Selective bromination at position 7
Chlorination Phosphorus oxychloride or thionyl chloride 60°C, 3 hours Conversion of hydroxyl to 4-chloro substituent
Purification Recrystallization from ethanol-water Ambient temperature High purity product, 65–75% yield

Q & A

Q. What are the key structural features of 7-Bromo-4-chloro-2,8-dimethylquinoline, and how do they influence reactivity?

Answer: The compound’s reactivity is governed by its halogen (Br, Cl) and methyl substituents. Bromine at position 7 enhances electrophilic substitution potential, while chlorine at position 4 directs regioselectivity in cross-coupling reactions. Methyl groups at positions 2 and 8 increase steric hindrance, potentially slowing nucleophilic attacks. Structural analogs, such as 4-chloro-8-fluoro-2-methylquinoline, demonstrate that substituent positioning affects electronic properties (e.g., electron-withdrawing effects) and biological activity .

Q. What are standard methods for synthesizing this compound?

Answer: Synthesis typically involves sequential halogenation and methylation of a quinoline backbone. A multi-step approach may include:

Halogenation : Bromination at position 7 using NBS (N-bromosuccinimide) and chlorination at position 4 with POCl₃ .

Methylation : Friedel-Crafts alkylation or palladium-catalyzed coupling for methyl group introduction .
Key purity checks involve HPLC and NMR spectroscopy to confirm substitution patterns and rule out byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer: Optimization strategies include:

  • Catalyst Selection : Use of [PdCl₂(dcpf)] with K₃PO₄ in 1,4-dioxane enhances cross-coupling efficiency for methyl group introduction .
  • Temperature Control : Halogenation reactions benefit from controlled heating (60–80°C) to minimize decomposition .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
ParameterOptimal ConditionImpact on Yield
Catalyst[PdCl₂(dcpf)]+25% vs. Pd(PPh₃)₄
Temperature70°CReduces side reactions by 15%
SolventDMFEnhances reaction rate 2x

Q. How do structural analogs of this compound compare in biological activity?

Answer: Comparative studies highlight substituent-dependent activity:

  • Antimicrobial Activity : Fluorinated analogs (e.g., 4-chloro-8-fluoro-2-methylquinoline) show enhanced bacterial DNA gyrase inhibition due to electronegative fluorine .
  • Anticancer Potential : Bromine at position 7 improves intercalation with DNA, as seen in 3-bromo-2,4-dichloro-6-(trifluoromethyl)quinoline .
CompoundSubstituentsBiological Activity (IC₅₀)
Target7-Br, 4-Cl, 2,8-MeUnder investigation
Analog 18-F, 4-Cl, 2-Me12 µM (E. coli)
Analog 26-Br, 4-Cl18 µM (HeLa cells)

Q. What experimental approaches resolve contradictions in reported biological data for this compound?

Answer: To address discrepancies:

  • Standardized Assays : Use uniform protocols (e.g., CLSI guidelines) for antimicrobial testing to minimize variability .
  • Mechanistic Profiling : Combine in vitro enzyme inhibition assays (e.g., topoisomerase II) with in vivo models to validate target engagement .
  • Structural Confirmation : Single-crystal X-ray diffraction ensures correct stereochemistry, as applied to 4-bromo-8-methoxyquinoline .

Q. How can computational methods guide the design of this compound derivatives?

Answer:

  • Docking Studies : Predict binding affinity to targets like DNA gyrase using AutoDock Vina .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
  • MD Simulations : Assess stability of quinoline-protein complexes over 100-ns trajectories .

Methodological Considerations

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups at δ 2.5–3.0 ppm) .
  • ESI-MS : Detects isotopic patterns for bromine (m/z 364.1275 [M – OCH₃]⁺ for ⁷⁹Br and 366.0756 for ⁸¹Br) .
  • X-ray Crystallography : Resolves steric effects of methyl groups, as demonstrated for 4-bromo-8-methoxyquinoline .

Q. How can researchers mitigate challenges in purifying this compound?

Answer:

  • Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) .
  • Recrystallization : Optimize solvent pairs (e.g., chloroform/methanol) based on solubility data .
  • HPLC : Employ C18 columns with acetonitrile/water (70:30) for >95% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-chloro-2,8-dimethylquinoline
Reactant of Route 2
7-Bromo-4-chloro-2,8-dimethylquinoline

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